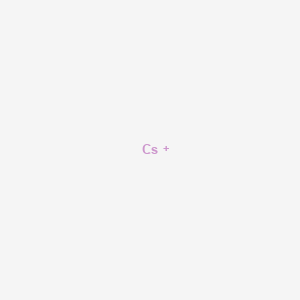

Cesium ion

Vue d'ensemble

Description

Cesium is a soft, gold-colored metal that reacts explosively with cold water and is used to scavenge traces of oxygen and other gases in electron tubes . It is also used as a catalyst and in photoelectric cells, ion propulsion systems, atomic clocks, and plasma for thermoelectric conversion .

Molecular Structure Analysis

The adsorption mechanism of cesium was systematically studied by the synergistic analysis of ICP-MS, Raman, FT-IR, XRD, XPS, TGA and SEM using sodium cupric ferrocyanide prepared in the laboratory . Sodium copper ferrocyanide forms random defect structures during the synthesis, which are caused by Fe (CN) 64− vacancies .

Chemical Reactions Analysis

Cesium reacts with hydrogen, forming cesium hydride . It also reacts violently with water, forming cesium hydroxide (CsOH) and hydrogen, H2 . A computational study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Physical And Chemical Properties Analysis

Cesium is a soft, silvery-gold metal that is liquid at or near room temperature . It has a low melting point of 28.5 °C (83.3 °F) and a low boiling point of 671 °C (1,240 °F) . Cesium is one of the least dense metals, with a density of 1.93 grams per cubic centimeter . It is a monovalent typical metal, with electronic structure 2, 8, 18, 18, 8, 1 .

Mécanisme D'action

Stable cesium affects various central nervous system functions, mainly involving displacing potassium, with which it competes for transport through the potassium channel, and it can also activate sodium pump and subsequent transport into the cell across membranes . Electrostatic interactions and physisorption are mechanisms of passive cesium adsorption on Prussian blue .

Safety and Hazards

Exposure to stable or radioactive cesium occurs from ingesting contaminated food or drinking water or breathing contaminated air . High levels of radioactive cesium in or near your body can cause nausea, vomiting, diarrhea, bleeding, coma, and even death . This may occur after nuclear accidents or detonation of atomic bombs .

Orientations Futures

Cesium ion is a robust, scalable, and secure platform for 3D geospatial data . It optimizes 3D Tiles, hosts it in the cloud, and streams it to any device . Cesium ion includes access to curated global 3D content including Cesium World Terrain, Bing Maps imagery, and Cesium OSM Buildings . There have been several updates to Cesium ion, including performance improvements, new features, and integrations .

Propriétés

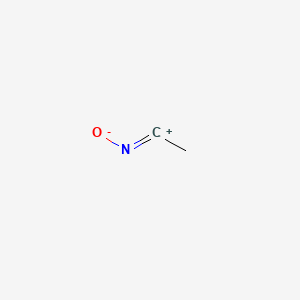

IUPAC Name |

cesium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMHKCKGHRPLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318357 | |

| Record name | Cesium(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.9054520 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium ion | |

CAS RN |

18459-37-5 | |

| Record name | Cesium(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18459-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018459375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CESIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCC4BG14DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

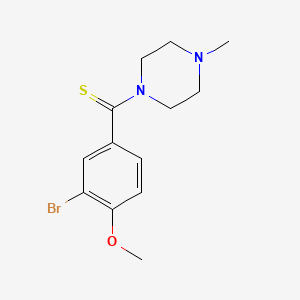

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)